4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness: 4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific structural features and the versatility of its chemical reactions
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,8H2,1-2H3,(H,11,12) |
InChI Key |
VSNMZZJQVHOMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)O |
Origin of Product |
United States |
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